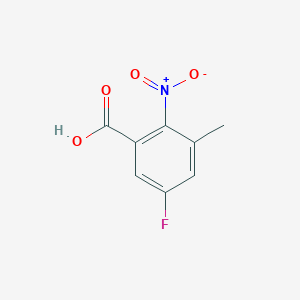

5-Fluoro-3-methyl-2-nitrobenzoic acid

Description

The exact mass of the compound 5-Fluoro-3-methyl-2-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-3-methyl-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-methyl-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-3-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-5(9)3-6(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBHDCDQVWTTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952479-96-8 | |

| Record name | 5-fluoro-3-methyl-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Complex Synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic Acid: A Guide for Researchers

Introduction

5-Fluoro-3-methyl-2-nitrobenzoic acid is a highly specialized aromatic compound with potential applications in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on the benzoic acid core, makes it a valuable synthon for the development of novel molecules. However, the precise synthesis of this specific isomer presents a significant challenge due to the complex interplay of directing effects of the various substituents on the aromatic ring. This technical guide provides an in-depth analysis of the synthetic hurdles and outlines a proposed, though not yet experimentally validated, synthetic strategy based on established principles of organic chemistry.

The Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The primary obstacle in the synthesis of 5-fluoro-3-methyl-2-nitrobenzoic acid lies in controlling the regioselectivity of the nitration reaction on a 3-fluoro-5-methylbenzoic acid precursor. The existing substituents on the benzene ring exert competing directing effects on the incoming electrophile (the nitronium ion, NO₂⁺), making it difficult to achieve nitration at the desired C2 position.

The directing effects of the substituents are as follows:

-

-COOH (Carboxylic acid group): A deactivating and meta-directing group.

-

-F (Fluoro group): A deactivating but ortho-, para-directing group.

-

-CH₃ (Methyl group): An activating and ortho-, para-directing group.

In the case of 3-fluoro-5-methylbenzoic acid, the positions ortho and para to the activating methyl group are C4, C6, and C2. The positions ortho and para to the fluorine atom are C2, C4, and C6. The position meta to the carboxylic acid is C5, which is already substituted with a methyl group. Therefore, the activating groups (-CH₃ and -F) direct towards the C2, C4, and C6 positions, while the deactivating -COOH group primarily influences the overall reactivity of the ring. The interplay between the activating and directing effects of the methyl and fluoro groups makes it challenging to selectively introduce the nitro group at the C2 position.

Proposed Synthetic Pathway

Despite the challenges, a plausible synthetic route can be proposed, starting from the commercially available 3-fluoro-5-methylbenzoic acid. The key step is the nitration, where careful optimization of reaction conditions would be crucial to favor the formation of the desired isomer.

Step 1: Synthesis of 3-Fluoro-5-methylbenzoic Acid

While 3-fluoro-5-methylbenzoic acid is commercially available, its synthesis can be achieved through various methods, one of which involves the oxidation of 3-fluoro-5-methyltoluene.

Step 2: Nitration of 3-Fluoro-5-methylbenzoic Acid

This is the most critical and challenging step. The nitration of 3-fluoro-5-methylbenzoic acid is expected to yield a mixture of isomers.

Reaction: Nitration of 3-fluoro-5-methylbenzoic acid using a nitrating agent such as a mixture of concentrated nitric acid and concentrated sulfuric acid.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The aromatic ring of 3-fluoro-5-methylbenzoic acid attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-aromatizes the ring, yielding the nitro-substituted product.

Expected Products: Due to the competing directing effects, the nitration is likely to produce a mixture of isomers, including:

-

5-Fluoro-3-methyl-2-nitrobenzoic acid (desired product)

-

5-Fluoro-3-methyl-4-nitrobenzoic acid

-

5-Fluoro-3-methyl-6-nitrobenzoic acid

The ratio of these isomers will depend on the specific reaction conditions, such as temperature, reaction time, and the nature of the nitrating agent.

Experimental Protocol (Proposed)

Caution: This is a proposed protocol and requires experimental validation and optimization. All work should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) |

| 3-Fluoro-5-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 1.54 g (10 mmol) |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 20 mL |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 1.0 mL (approx. 15 mmol) |

| Ice | H₂O | 18.02 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add 20 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 1.54 g (10 mmol) of 3-fluoro-5-methylbenzoic acid to the cold sulfuric acid with stirring until it is completely dissolved.

-

In a separate container, prepare the nitrating mixture by slowly adding 1.0 mL of concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cold.

-

Add the cold nitrating mixture dropwise to the solution of 3-fluoro-5-methylbenzoic acid over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product, which is expected to be a mixture of isomers, is then purified by column chromatography or fractional crystallization to isolate the desired 5-fluoro-3-methyl-2-nitrobenzoic acid.

Visualization of the Synthetic Pathway

Caption: Proposed synthetic pathway for 5-Fluoro-3-methyl-2-nitrobenzoic acid.

Conclusion and Future Outlook

The synthesis of 5-fluoro-3-methyl-2-nitrobenzoic acid is a challenging yet achievable goal for synthetic chemists. The key to a successful synthesis lies in the careful control of the nitration reaction to maximize the yield of the desired isomer. Further research is needed to experimentally validate and optimize the proposed synthetic route. The development of a reliable and efficient synthesis for this compound will undoubtedly open up new avenues for the discovery of novel bioactive molecules in the fields of medicine and agriculture. Researchers undertaking this synthesis should be prepared for meticulous purification and characterization of the resulting isomeric mixture.

References

Due to the lack of specific literature on the synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid, this guide has been constructed based on general principles of organic synthesis and electrophilic aromatic substitution. For foundational knowledge, please refer to standard organic chemistry textbooks.

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methyl-2-nitrobenzoic Acid

Introduction: A Molecule of Interest in Modern Drug Discovery

5-Fluoro-3-methyl-2-nitrobenzoic acid (CAS No. 952479-96-8) emerges as a significant building block in the landscape of pharmaceutical research and development. Its unique trifunctionalized aromatic scaffold, featuring a carboxylic acid, a nitro group, and a fluorine atom, presents a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups—particularly the fluorine atom, a bioisostere known to enhance metabolic stability and binding affinity—makes this compound a valuable intermediate in the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Fluoro-3-methyl-2-nitrobenzoic acid, alongside detailed experimental protocols for their determination, offering researchers a practical framework for its application.

Core Physicochemical Characteristics

While comprehensive experimental data for 5-Fluoro-3-methyl-2-nitrobenzoic acid is not extensively published, we can infer its key properties based on its structure and data from closely related analogues.

| Property | Value (Predicted/Inferred) | Rationale and Comparative Insights |

| Molecular Formula | C₈H₆FNO₄ | Based on its chemical structure. |

| Molecular Weight | 199.14 g/mol | Calculated from the molecular formula.[2] |

| Melting Point | 140-160 °C | The presence of intermolecular hydrogen bonding from the carboxylic acid group suggests a relatively high melting point. For comparison, 3-methyl-2-nitrobenzoic acid has a melting point of 220-223 °C, while the less substituted 5-fluoro-2-nitrobenzoic acid melts at 131-134 °C. The interplay of the additional methyl and fluoro groups likely places the melting point within this estimated range.[3][4] |

| Boiling Point | > 300 °C | A high boiling point is expected due to the compound's polarity and hydrogen bonding capabilities. Direct experimental data is unavailable. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, acetone, methanol, ethyl acetate). | The carboxylic acid group imparts some water solubility, but the aromatic ring and nitro group decrease it. It is expected to be soluble in polar organic solvents.[5] |

| pKa | ~2.5 - 3.5 | The electron-withdrawing effects of the nitro and fluoro groups are expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2). For instance, 3-nitrobenzoic acid has a pKa of 3.47. The additional fluorine atom would likely lower this value further.[6] |

| Appearance | Off-white to yellow solid | A common appearance for nitroaromatic compounds. |

Spectroscopic Profile: A Predictive Analysis

The structural features of 5-Fluoro-3-methyl-2-nitrobenzoic acid suggest a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will likely display two doublets, influenced by fluorine-proton coupling. The methyl protons will appear as a singlet, likely in the range of 2.3-2.6 ppm. The acidic proton of the carboxylic acid will present as a broad singlet at a downfield chemical shift (>10 ppm), which is solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will be characterized by eight distinct signals corresponding to the carbons in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom will exhibit a large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-O stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

-

C-H stretch (Aromatic and Methyl): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 199. Subsequent fragmentation may involve the loss of the hydroxyl group (-17), the nitro group (-46), and the carboxyl group (-45).

Experimental Protocols for Physicochemical Characterization

The following section details standardized methodologies for the experimental determination of the key physicochemical properties of 5-Fluoro-3-methyl-2-nitrobenzoic acid.

Melting Point Determination

The melting point provides a crucial indication of purity.

Self-Validating System: The solubility in aqueous bases (NaOH and NaHCO₃) confirms the acidic nature of the carboxylic acid. [4]Effervescence with NaHCO₃ is a strong indicator of a carboxylic acid.

pKa Determination via Potentiometric Titration

This method provides an accurate measure of the compound's acidity.

Expertise in Method Selection: A co-solvent system like acetonitrile-water may be necessary if the compound's aqueous solubility is low. [7]The half-equivalence point, where half of the acid has been neutralized, is where the concentrations of the acid and its conjugate base are equal, and thus the pH equals the pKa according to the Henderson-Hasselbalch equation. [7]

Proposed Synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid

A plausible synthetic route involves the nitration of 3-fluoro-5-methylbenzoic acid.

Detailed Protocol:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C, slowly add 3-fluoro-5-methylbenzoic acid.

-

Once dissolved, add fuming nitric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry to afford the crude product.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

Rationale for Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is standard for aromatic nitration. [8]Low temperatures are employed to control the exothermic reaction and minimize the formation of by-products.

Reactivity and Applications

The presence of multiple functional groups makes 5-Fluoro-3-methyl-2-nitrobenzoic acid a versatile synthetic intermediate. The carboxylic acid can be converted to esters, amides, and acid chlorides. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, including diazotization and coupling. The fluorine atom can influence the reactivity of the aromatic ring and is often retained in the final drug molecule for its beneficial effects on physicochemical and pharmacokinetic properties. [1]

Conclusion

5-Fluoro-3-methyl-2-nitrobenzoic acid is a compound with significant potential in medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet widely available, this guide provides a robust framework for its characterization and use. By leveraging data from analogous structures and employing standardized experimental protocols, researchers can effectively integrate this valuable building block into their drug discovery programs.

References

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. 3-Fluoro-5-methyl-2-nitrobenzoic acid | C8H6FNO4 | CID 131170139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pennwest.edu [pennwest.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 6. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

5-Fluoro-3-methyl-2-nitrobenzoic acid CAS number 952479-96-8

An In-Depth Technical Guide to 5-Fluoro-3-methyl-2-nitrobenzoic acid (CAS: 952479-96-8): Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

5-Fluoro-3-methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, a fluorine atom, and a methyl group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a proposed synthetic route with mechanistic insights, predictive spectroscopic analysis, key chemical transformations, and essential safety protocols. The discussion emphasizes the rationale behind experimental design, positioning this molecule as a key intermediate for developing novel therapeutics.

Chemical Identity and Physicochemical Properties

5-Fluoro-3-methyl-2-nitrobenzoic acid is a solid organic compound whose structure is defined by a benzene ring substituted with four different functional groups. The interplay between the electron-donating methyl group and the electron-withdrawing nitro, fluoro, and carboxylic acid groups creates a unique electronic environment that dictates its reactivity and utility.

| Property | Value | Reference |

| CAS Number | 952479-96-8 | [1][2] |

| Molecular Formula | C₈H₆FNO₄ | [3][4] |

| Molecular Weight | 199.14 g/mol | [3][4] |

| IUPAC Name | 5-fluoro-3-methyl-2-nitrobenzoic acid | [1] |

| Physical Form | Solid | |

| Recommended Storage | 2-8°C, protected from light and moisture | [3] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid is sparse, a robust synthetic route can be proposed based on established principles of electrophilic aromatic substitution. The most logical precursor is 3-Fluoro-5-methylbenzoic acid (CAS 518070-19-4).

Proposed Synthetic Pathway: Electrophilic Nitration

The synthesis hinges on the nitration of 3-Fluoro-5-methylbenzoic acid. In this reaction, the positions on the aromatic ring are activated or deactivated towards the incoming electrophile (the nitronium ion, NO₂⁺) by the existing substituents.

-

-CH₃ (at C3): An activating, ortho, para-directing group.

-

-F (at C5): A deactivating, ortho, para-directing group.

-

-COOH (at C1): A deactivating, meta-directing group.

The directing effects of these groups converge to favor substitution at the C2 position, which is ortho to the activating methyl group and meta to the deactivating carboxylic acid. The use of a strong nitrating agent, such as a mixture of fuming nitric acid and oleum or concentrated sulfuric acid, is necessary to overcome the overall deactivation of the ring.[5]

Caption: Proposed synthesis workflow for 5-Fluoro-3-methyl-2-nitrobenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established methods for the nitration of substituted benzoic acids.[5][6]

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (or oleum). Cool the flask to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 3-Fluoro-5-methylbenzoic acid (1.0 eq.) to the cooled acid in portions, ensuring the temperature does not exceed 5°C. Stir until all the solid has dissolved.

-

Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate, cooled vessel. Add this mixture dropwise to the reaction flask via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5°C.

-

Causality Insight: Maintaining a low temperature is critical to prevent over-nitration and the formation of dinitro byproducts. The use of sulfuric acid as a solvent protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Trustworthiness Check: Quenching on ice serves two purposes: it safely neutralizes the potent acid mixture and drastically reduces the solubility of the organic product, forcing its precipitation and separation from inorganic salts.

-

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predictive Analysis)

| Predicted ¹H NMR (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~13.5 | Broad Singlet |

| ~7.8 - 8.0 | Multiplet |

| ~2.4 | Singlet |

-

Justification: The aromatic protons are expected in the downfield region, influenced by the deshielding effects of the nitro and carboxyl groups. The methyl protons will appear as a singlet in the typical benzylic region. The acidic proton of the carboxylic acid will be a broad singlet, often exchangeable with D₂O.

| Predicted ¹³C NMR (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~150 | C-NO₂ |

| ~120 - 140 | Aromatic Carbons |

| ~20 | -CH₃ |

| Predicted IR Spectroscopy (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1530 and ~1350 | N-O asymmetric & symmetric stretch (-NO₂) |

| ~1250 | C-F stretch |

Chemical Reactivity and Synthetic Utility

The true value of 5-Fluoro-3-methyl-2-nitrobenzoic acid lies in its capacity to undergo selective transformations at its multiple functional groups, making it a powerful intermediate in multi-step syntheses.

Caption: Key synthetic transformations of the core molecule.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (SnCl₂ in HCl). This transformation yields 2-Amino-5-fluoro-3-methylbenzoic acid, a key precursor for building heterocyclic ring systems common in pharmaceuticals.

-

Derivatization of the Carboxylic Acid: The carboxylic acid can be easily converted into esters or amides.[10] Esterification can be achieved under Fischer conditions (an alcohol with a catalytic amount of strong acid). Amidation typically proceeds via activation to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine.

-

Application in Drug Discovery: This molecular scaffold is highly relevant to modern drug development. For instance, the structurally related isomer, 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, is a known intermediate in the synthesis of Rucaparib, a potent inhibitor of poly ADP-ribose polymerase (PARP) used in cancer therapy.[5] This highlights the utility of fluorinated nitrobenzoic acids in creating high-value, biologically active molecules.

Safety, Handling, and Storage

As a nitroaromatic carboxylic acid, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for a safety protocol.[11][12][13]

| Hazard Category | Precautionary Measures |

| Health Hazards | Causes skin and serious eye irritation.[13] May cause respiratory irritation.[12][13] |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Handle only in a well-ventilated area or a chemical fume hood.[11][13] |

| Fire Hazards | Combustible solid. In case of fire, use CO₂, dry chemical powder, or alcohol-resistant foam.[14] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[14][15] |

| Handling and Storage | Avoid formation of dust and aerosols.[11] Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[3][13] |

| Accidental Release | Avoid generating dust. Moisten the spilled solid with a solvent like acetone and transfer to a sealed container for disposal.[16] |

Conclusion

5-Fluoro-3-methyl-2-nitrobenzoic acid is more than a mere catalog chemical; it is a sophisticated synthetic intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactivity, governed by a strategic arrangement of functional groups, allows for controlled, sequential modifications. By understanding its synthesis, characterization, and chemical behavior as detailed in this guide, scientists can effectively leverage this building block to construct novel and complex molecules with potential therapeutic applications.

References

- Echemi. (n.d.). Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester Safety Data Sheets.

- Google Patents. (2020). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

Chemsrc. (n.d.). 3-Methyl-2-nitrobenzoic acid | CAS#:5437-38-7. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 952479-96-8. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (1999). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

-

MySkinRecipes. (n.d.). 5-Fluoro-3-methyl-2-nitrobenzoicacid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (2026). 3-Fluoro-5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. 952479-96-8 | 5-Fluoro-3-methyl-2-nitrobenzoic acid - AiFChem [aifchem.com]

- 2. Supplier CAS No 952479-96-8 - BuyersGuideChem [buyersguidechem.com]

- 3. 5-Fluoro-3-methyl-2-nitrobenzoicacid [myskinrecipes.com]

- 4. 3-Fluoro-5-methyl-2-nitrobenzoic acid | C8H6FNO4 | CID 131170139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 6. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. ekwan.github.io [ekwan.github.io]

- 10. Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Molecular Structure of 5-Fluoro-3-methyl-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's architecture is paramount to harnessing its potential. 5-Fluoro-3-methyl-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a key building block in the synthesis of a variety of pharmacologically active compounds and novel materials. Its unique arrangement of electron-withdrawing and donating groups on the phenyl ring imparts specific reactivity and conformational properties that are of significant interest to the scientific community. This guide serves as a comprehensive technical resource on the molecular structure of 5-Fluoro-3-methyl-2-nitrobenzoic acid, offering insights into its synthesis, structural elucidation through spectroscopic methods, and its potential applications, thereby providing a solid foundation for researchers and developers in the field.

Chemical Identity and Physicochemical Properties

5-Fluoro-3-methyl-2-nitrobenzoic acid is a solid, crystalline compound at room temperature. A summary of its key identifiers and properties is provided below.

| Property | Value | Source |

| CAS Number | 952479-96-8 | [MySkinRecipes, n.d.] |

| Molecular Formula | C₈H₆FNO₄ | [MySkinRecipes, n.d.] |

| Molecular Weight | 199.14 g/mol | [MySkinRecipes, n.d.] |

| IUPAC Name | 5-Fluoro-3-methyl-2-nitrobenzoic acid | [PubChem, n.d.] |

| Storage Temperature | 2-8°C | [MySkinRecipes, n.d.] |

Synthesis and Purification

The primary route for the synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid is through the electrophilic nitration of 5-fluoro-2-methylbenzoic acid.[1] This reaction is a cornerstone of aromatic chemistry, where the careful control of reagents and conditions is crucial for achieving high yield and purity of the desired isomer.

Synthesis Workflow

The synthesis process involves the reaction of 5-fluoro-2-methylbenzoic acid with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Caption: Synthetic workflow for 5-Fluoro-3-methyl-2-nitrobenzoic acid.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Nitration Reaction: Dissolve 5-fluoro-2-methylbenzoic acid in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 5-Fluoro-3-methyl-2-nitrobenzoic acid.

Molecular Structure Elucidation

The precise molecular structure of 5-Fluoro-3-methyl-2-nitrobenzoic acid can be determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Fluoro-3-methyl-2-nitrobenzoic acid is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group will appear as a singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. Eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carboxylic carbon appearing at the most downfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Fluoro-3-methyl-2-nitrobenzoic acid is expected to exhibit characteristic absorption bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ due to the carbonyl group of the carboxylic acid.

-

N-O Stretch: Two strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.

-

C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹ indicating the presence of the carbon-fluorine bond.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Fluoro-3-methyl-2-nitrobenzoic acid, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 199, corresponding to its molecular weight.

Applications in Research and Development

5-Fluoro-3-methyl-2-nitrobenzoic acid is a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[3] The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile building block for creating complex molecular architectures.

Pharmaceutical Synthesis

The unique substitution pattern of this molecule makes it a precursor for the synthesis of bioactive compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid group can be converted to esters or amides, and the fluorine atom can influence the pharmacokinetic properties of the final drug molecule.

Caption: Potential application areas of 5-Fluoro-3-methyl-2-nitrobenzoic acid.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Fluoro-3-methyl-2-nitrobenzoic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

-

MySkinRecipes. (n.d.). 5-Fluoro-3-methyl-2-nitrobenzoicacid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

MySkinRecipes. (n.d.). 5-Fluoro-3-methyl-2-nitrobenzoicacid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 5-Fluoro-3-methyl-2-nitrobenzoic acid

Introduction

5-Fluoro-3-methyl-2-nitrobenzoic acid is a highly substituted aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of novel pharmaceutical compounds and advanced materials. The precise arrangement of its electron-withdrawing (fluoro and nitro) and electron-donating (methyl) groups on the benzoic acid framework creates a unique electronic and steric environment. A definitive structural elucidation is paramount for its application in drug discovery and materials science, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive analytical technique for this purpose.

This comprehensive technical guide provides a detailed protocol for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of 5-Fluoro-3-methyl-2-nitrobenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar complex small molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of 5-Fluoro-3-methyl-2-nitrobenzoic acid are numbered as follows:

Solubility Profile of 5-Fluoro-3-methyl-2-nitrobenzoic Acid in Common Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoro-3-methyl-2-nitrobenzoic acid, a compound of interest in pharmaceutical and agrochemical research. In the absence of extensive public solubility data for this specific molecule, this document outlines a predictive framework based on its structural attributes and provides detailed, field-proven methodologies for empirical determination. We delve into the theoretical underpinnings of its solubility in polar protic, polar aprotic, and non-polar organic solvents, explaining the causal mechanisms behind expected solubility behaviors. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, equipping them with the predictive insights and experimental protocols necessary to effectively work with this compound.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[1][2] For a molecule like 5-Fluoro-3-methyl-2-nitrobenzoic acid, understanding its solubility is paramount for everything from initial in vitro screening assays to final formulation strategies. Poor solubility can lead to underestimated biological activity, unreliable dose-response curves, and significant challenges in achieving adequate bioavailability.[1][2]

This guide addresses the solubility of 5-Fluoro-3-methyl-2-nitrobenzoic acid by first analyzing its molecular structure to predict its behavior in various solvent classes. We then provide a robust, step-by-step protocol for determining its thermodynamic (equilibrium) solubility, which is considered the most reliable and consistent measurement.[3][4]

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The structure of 5-Fluoro-3-methyl-2-nitrobenzoic acid contains several functional groups that influence its overall polarity and its ability to interact with solvent molecules.

-

Carboxylic Acid (-COOH): This is the most dominant functional group for determining solubility. It is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl oxygen). This group imparts pH-dependent solubility; in basic solutions, it will deprotonate to form a highly soluble carboxylate salt.[6][7]

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor. The presence of nitro groups generally decreases aqueous solubility but can enhance solubility in polar organic solvents.[8]

-

Fluoro (-F) and Methyl (-CH₃) Groups: The fluorine atom is electronegative, adding to the molecule's polarity, while the methyl group is non-polar. These substituents, along with the benzene ring, contribute to the molecule's lipophilic character.

Based on this structure, we can predict a solubility profile that favors polar organic solvents capable of hydrogen bonding and dipole-dipole interactions.

Predicted Solubility Hierarchy:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule. Polar protic solvents like methanol and ethanol are also expected to be effective due to their ability to form hydrogen bonds with the carboxylic acid and nitro groups.[9]

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and ethyl acetate.

-

Low to Negligible Solubility: Expected in non-polar solvents like hexane and toluene, which cannot effectively interact with the polar carboxylic acid and nitro functional groups.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

To move from prediction to empirical data, the "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask method.[4][10] This technique measures the maximum concentration of a compound in a solvent when the solution is at equilibrium with an excess of the solid compound.[3] It is the most accurate and widely cited method for obtaining reliable solubility data.[4][10]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Materials:

-

5-Fluoro-3-methyl-2-nitrobenzoic acid (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid 5-Fluoro-3-methyl-2-nitrobenzoic acid to a glass vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[10][11] A common starting point is 2-5 mg of compound per 1 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. While 24 hours is often adequate, poorly soluble compounds may require longer periods (48-72 hours).[2][3] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[10]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Use a syringe to draw the solution and pass it through a solvent-compatible filter (e.g., PTFE) to remove solid particles. Causality Note: This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.

-

-

Sample Dilution: Immediately after separation, carefully pipette a precise aliquot of the clear supernatant and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation: A Predictive Solubility Table

While empirical data must be generated experimentally, the following table provides a predictive summary of the expected solubility of 5-Fluoro-3-methyl-2-nitrobenzoic acid in common organic solvents, categorized by solvent class. This serves as a hypothesis for experimental design.

| Solvent Class | Solvent Name | Polarity Index | Hydrogen Bonding | Predicted Solubility Category | Rationale for Prediction |

| Polar Protic | Methanol | 5.1 | Donor/Acceptor | High | Can form strong hydrogen bonds with the carboxylic acid and nitro groups. |

| Ethanol | 4.3 | Donor/Acceptor | High | Similar to methanol, effective at solvating through hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Very High | High polarity and strong hydrogen bond acceptor capabilities can effectively solvate the entire molecule. |

| Acetone | 5.1 | Acceptor | Moderate to High | Good dipole-dipole interactions, but less effective at hydrogen bonding than protic solvents. | |

| Ethyl Acetate | 4.4 | Acceptor | Moderate | Intermediate polarity allows for some interaction with both polar and non-polar parts of the molecule. | |

| Non-Polar | Dichloromethane (DCM) | 3.1 | None | Low to Moderate | Can interact with the aromatic ring and methyl group, but poor solvation of the highly polar carboxylic acid. |

| Toluene | 2.4 | None | Low | Aromatic stacking may provide minimal solubility, but cannot solvate the polar functional groups. | |

| Hexane | 0.1 | None | Very Low / Insoluble | Lacks any effective mechanism to interact with and dissolve the polar functional groups of the compound. |

Conclusion for the Researcher

This technical guide establishes a scientifically grounded framework for understanding and determining the solubility of 5-Fluoro-3-methyl-2-nitrobenzoic acid. The analysis of its molecular structure strongly suggests a favorable solubility profile in polar organic solvents, particularly those capable of hydrogen bonding. For definitive, high-quality data, the equilibrium shake-flask method detailed herein is the recommended protocol.[4] Adherence to this self-validating system ensures the generation of reliable and reproducible thermodynamic solubility data, which is essential for making informed decisions in any research or development context.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

Biorelevant.com. (n.d.). What is equilibrium solubility of a drug? Retrieved from [Link]

-

Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. Available at: [Link]

-

Alves, C., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Lund University Publications. Retrieved from [Link]

- Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from a course material PDF, specific university source not provided in search result.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved from [Link]

-

Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a course material PDF, specific university source not provided in search result.

-

Bergström, C. A., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a course material PDF, specific university source not provided in search result.

-

PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

-

Wang, L., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. biorelevant.com [biorelevant.com]

- 4. tandfonline.com [tandfonline.com]

- 5. youtube.com [youtube.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 5-Fluoro-3-methyl-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-methyl-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a nitro group, a fluorine atom, and a methyl group on a benzene ring imparts a complex and nuanced reactivity profile. This guide provides a comprehensive analysis of the stability and reactivity of 5-Fluoro-3-methyl-2-nitrobenzoic acid, drawing upon established principles of physical organic chemistry and available data on structurally related analogs. We will delve into the electronic and steric effects of the substituents, predict the compound's behavior in various chemical transformations, and offer insights into its handling and storage. This document is intended to serve as a foundational resource for researchers seeking to harness the synthetic potential of this intriguing molecule.

Molecular Structure and Physicochemical Properties

5-Fluoro-3-methyl-2-nitrobenzoic acid possesses the chemical formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . Its structure is characterized by a benzoic acid core with a fluorine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position.

| Property | Value | Source |

| CAS Number | 952479-96-8 | MySkinRecipes[1] |

| Molecular Formula | C₈H₆FNO₄ | MySkinRecipes[1] |

| Molecular Weight | 199.14 g/mol | MySkinRecipes[1] |

| Recommended Storage | 2-8°C | MySkinRecipes[1] |

The interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro and fluoro groups creates a unique electronic landscape on the aromatic ring, which dictates its reactivity.

Electronic and Steric Effects: A Predictive Analysis

The reactivity of 5-Fluoro-3-methyl-2-nitrobenzoic acid is governed by the cumulative electronic and steric influences of its substituents.

Acidity

The carboxylic acid functionality is significantly influenced by the other ring substituents. The nitro group, being a powerful electron-withdrawing group through both inductive and resonance effects, markedly increases the acidity of the benzoic acid.[2][3] The fluorine atom also contributes an inductive electron-withdrawing effect, further enhancing acidity. Conversely, the methyl group is weakly electron-donating.

A crucial factor is the "ortho effect," where a substituent at the position ortho to the carboxylic acid group sterically forces the -COOH group out of the plane of the benzene ring.[4][5][6] This disruption of resonance between the carboxyl group and the ring stabilizes the carboxylate anion, leading to a significant increase in acidity, regardless of the substituent's electronic nature.[4][6] In 5-Fluoro-3-methyl-2-nitrobenzoic acid, the nitro group is in the ortho position.

Based on these principles, we can predict that 5-Fluoro-3-methyl-2-nitrobenzoic acid will be a considerably stronger acid than benzoic acid (pKa ≈ 4.2). For comparison, the pKa of 2-nitrobenzoic acid is approximately 2.17.[7] The additional electron-withdrawing fluorine atom in the 5-position is expected to lower the pKa even further, making it a relatively strong organic acid.

Aromatic Ring Reactivity

The aromatic ring of 5-Fluoro-3-methyl-2-nitrobenzoic acid is generally deactivated towards electrophilic aromatic substitution due to the presence of the strongly deactivating nitro and carboxylic acid groups.[1][8] Any potential electrophilic attack would be directed by the weakly activating methyl group to the positions ortho and para to it (positions 2, 4, and 6). However, the existing substitution pattern and the overall deactivation make such reactions challenging.

Conversely, the ring is highly activated towards nucleophilic aromatic substitution (SNAr) . The presence of the strongly electron-withdrawing nitro group, ortho and para to the fluorine atom, makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom itself is an excellent leaving group in SNAr reactions.[9][10]

Caption: Generalized mechanism for nucleophilic aromatic substitution on 5-Fluoro-3-methyl-2-nitrobenzoic acid.

Key Chemical Transformations

The diverse functional groups of 5-Fluoro-3-methyl-2-nitrobenzoic acid allow for a range of chemical modifications, making it a valuable synthetic intermediate.[1]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 2-amino-5-fluoro-3-methylbenzoic acid. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds.[8][11]

Experimental Protocol: Catalytic Hydrogenation

-

Preparation: In a high-pressure reaction vessel, dissolve 5-Fluoro-3-methyl-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Carefully depressurize the vessel, filter the mixture through celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product.

Alternative Protocol: Metal-Acid Reduction

A common alternative involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[11]

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent will yield the corresponding ester. Thionyl chloride can also be used to first form the acid chloride, which then readily reacts with an alcohol.

-

Amidation: Activation of the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) followed by the addition of an amine will produce the corresponding amide.

Nucleophilic Aromatic Substitution (SNAr)

As previously discussed, the fluorine atom is susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base to deprotonate the nucleophile if necessary.

Stability Profile

The stability of 5-Fluoro-3-methyl-2-nitrobenzoic acid is a critical consideration for its storage and handling.

Thermal Stability

Nitroaromatic compounds are known to be energetic materials, and their thermal decomposition can be exothermic. Studies on nitrobenzoic acid isomers have shown that they undergo thermal decomposition, with onset temperatures varying depending on the position of the nitro group. For instance, the peak decomposition temperatures for o-, m-, and p-nitrobenzoic acid are 196 °C, 181 °C, and 205 °C, respectively. The presence of a methyl group ortho to a nitro group can introduce unique decomposition pathways. It is recommended to handle 5-Fluoro-3-methyl-2-nitrobenzoic acid with caution at elevated temperatures and to perform thermal analysis (e.g., DSC, TGA) to determine its specific decomposition profile before large-scale use. The recommended storage temperature of 2-8°C suggests that the compound may have limited long-term stability at ambient temperatures.[1]

Photostability

Nitroaromatic compounds can be susceptible to photolytic degradation. Exposure to light, particularly UV radiation, may lead to decomposition. It is advisable to store 5-Fluoro-3-methyl-2-nitrobenzoic acid in amber vials or otherwise protected from light.

Chemical Stability

-

Hydrolytic Stability: The compound is expected to be stable under neutral and acidic aqueous conditions. However, under strongly basic conditions, the acidic proton of the carboxylic acid will be removed, forming the carboxylate salt.

-

Oxidative and Reductive Stability: The nitro group is susceptible to reduction, as discussed. The aromatic ring is generally resistant to oxidation due to its electron-deficient nature.

Conclusion

5-Fluoro-3-methyl-2-nitrobenzoic acid is a highly functionalized molecule with a rich and predictable chemical reactivity. Its acidity is enhanced by the ortho-nitro group and the fluorine substituent. The molecule is primed for nucleophilic aromatic substitution at the fluorine-bearing carbon and for selective reduction of the nitro group. While generally stable under standard laboratory conditions, its potential for thermal and photolytic degradation necessitates careful handling and storage. This guide provides a solid foundation for researchers to explore and exploit the synthetic utility of this promising chemical entity in the pursuit of novel pharmaceuticals and advanced materials.

References

-

Anonymous. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? Quora. [Link]

-

Anonymous. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]

-

Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

-

MySkinRecipes. (n.d.). 5-Fluoro-3-methyl-2-nitrobenzoicacid. [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

-

Gopalan, R., & Mathai, I. M. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43(7), 2089-2092. [Link]

-

Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

-

Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553. [Link]

-

ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]

-

Ataman Kimya. (n.d.). NITROBENZOIC ACID. [Link]

-

Ju, X., et al. (2017). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 81(4). [Link]

-

Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326-3330. [Link]

-

ResearchGate. (n.d.). Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. [Link]

-

Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Link]

-

ResearchGate. (2025, August 6). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. [Link]

-

DTIC. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]

-

Anonymous. (n.d.). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. [Link]

- Chmiel, C. T. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acidic Aqueous Solutions. Cornell University.

-

Anonymous. (n.d.). A new reagent for selective reduction of nitro group. [Link]

-

Filo. (2025, March 19). P nitro benzoic acid or ortho nitro benzoic acid which is more acidic.. [Link]

-

Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

-

Thieme. (2022, September 20). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]

-

Wikipedia. (n.d.). Ortho effect. [Link]

-

Journal of the Chemical Society, Transactions (RSC Publishing). (n.d.). XVIII.—Diortho-substituted benzoic acids. Part III. Hydrolysis of substituted benzamides. [Link]

-

Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene ( 15 ) with pyrrolidine ( 16 ) in THF (Scheme 5) at different temperatures and three different pressures performed in a 8 mL stainless steel coil at a flow rate of 1 mL/min. [Link]

-

ACS Publications. (n.d.). The Hydrolysis of Substituted Benzoic Anhydrides. [Link]

-

ResearchGate. (n.d.). Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks:Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics. [Link]

-

SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds. [Link]

-

ACS Omega. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

-

Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... [Link]

-

Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]

-

Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? [Link]

-

ACS Publications. (2009, April 7). Dynamics of OH Formation in the Photodissociation of o-Nitrobenzoic Acid at 295 and 355 nm. [Link]

-

PubMed. (2021, March 15). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. [Link]

-

PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

-

ChemRxiv. (2025, August 25). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]

-

CrystEngComm (RSC Publishing). (n.d.). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? [Link]

-

MDPI. (n.d.). Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR [m.chemicalbook.com]

- 5. quora.com [quora.com]

- 6. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 7. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. quora.com [quora.com]

- 11. 146948-48-3|3-Fluoro-2-methyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

A Researcher's Guide to the Spectroscopic Characterization of Fluoronitrobenzoic Acid Isomers

Abstract

The precise identification of fluoronitrobenzoic acid isomers is a critical analytical challenge in pharmaceutical development and chemical synthesis, where seemingly minor structural variations can lead to significant differences in biological activity and chemical reactivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of these isomers. Moving beyond a simple recitation of techniques, this guide delves into the causal relationships between isomeric structures and their unique spectral fingerprints, empowering researchers to make informed analytical decisions. We will explore the core principles and provide field-tested protocols for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR & Raman), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), enabling unambiguous isomer differentiation.

The Analytical Imperative: Why Isomer Differentiation Matters

Fluoronitrobenzoic acids are valuable building blocks in medicinal chemistry. The strategic placement of electron-withdrawing groups like fluorine and nitro substituents on the benzoic acid scaffold dramatically influences the molecule's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability. Consequently, different isomers can exhibit vastly different pharmacological profiles and impurity profiles. An impurity of an undesired isomer can have significant implications for drug safety and efficacy. Therefore, robust and reliable analytical methods for the unambiguous identification and differentiation of these isomers are not just a matter of analytical rigor but a necessity for successful drug development and quality control.

There are ten possible positional isomers of fluoronitrobenzoic acid, each presenting a unique analytical puzzle. This guide will focus on a representative selection to illustrate the principles of spectroscopic differentiation.

Table 1: Representative Fluoronitrobenzoic Acid Isomers

| Isomer Name | Structure |

| 2-Fluoro-3-nitrobenzoic acid | O=C(O)c1cccc(=O)c1F |

| 4-Fluoro-2-nitrobenzoic acid | O=C(O)c1cc(F)ccc1=O |

| 2-Fluoro-5-nitrobenzoic acid | O=C(O)c1cc(=O)ccc1F |

| 3-Fluoro-4-nitrobenzoic acid | O=C(O)c1ccc(=O)c(F)c1 |

| 4-Fluoro-3-nitrobenzoic acid | O=C(O)c1ccc(F)c(=O)c1 |

| 5-Fluoro-2-nitrobenzoic acid | O=C(O)c1cc(F)ccc1=O |

A Multi-Spectroscopic Approach for Definitive Characterization

No single technique provides a complete picture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for irrefutable isomer identification. The following workflow illustrates a logical progression for characterization.

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic Acid

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid, a pivotal intermediate in the development of pharmaceutical agents, including the Poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib.[1] The protocol outlines the nitration of 5-fluoro-2-methylbenzoic acid via electrophilic aromatic substitution. We delve into the mechanistic underpinnings of the reaction, emphasizing the directing effects of the substituents that govern the regioselectivity. A step-by-step experimental procedure, critical safety protocols for handling nitrating agents, and methods for product isolation and purification are presented. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Scientific Principles

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern drug discovery and development. 5-Fluoro-3-methyl-2-nitrobenzoic acid is a valuable building block whose synthesis requires precise control over regiochemistry. The transformation from 5-fluoro-2-methylbenzoic acid is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically nitration.

The Mechanism of Nitration

The core of this synthesis involves the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically accomplished by reacting concentrated nitric acid with a stronger acid, such as concentrated sulfuric acid, which acts as a catalyst.[2][3] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[4]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the electron-rich π-system of the benzene ring of the starting material. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the mixture, such as HSO₄⁻ or water, then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[2][5]

Regioselectivity: The Role of Substituent Effects

The starting material, 5-fluoro-2-methylbenzoic acid, possesses three distinct substituents on the aromatic ring, each influencing the position of the incoming nitro group.

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and is a meta-director.[3][6]

-

Methyl (-CH₃): This is an electron-donating group, acting as an ortho, para-director.

-

Fluorine (-F): While inductively electron-withdrawing, fluorine is an ortho, para-director due to the donation of a lone pair of electrons through resonance.

The desired product requires the nitration to occur at the C3 position. This position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. The combined influence of these groups strongly favors substitution at C3. To ensure high selectivity and yield, forcing conditions, such as the use of fuming nitric acid and concentrated sulfuric acid or oleum, are often employed to overcome the overall deactivation of the ring by the -COOH and -F groups.[1]

Experimental Protocol

This protocol is based on established laboratory procedures for the nitration of substituted benzoic acids.[1][7][8]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 5-Fluoro-2-methylbenzoic acid | ≥98% | Standard Chemical Supplier |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Standard Chemical Supplier |

| Concentrated Nitric Acid (HNO₃) | 68-70% | Standard Chemical Supplier |

| Crushed Ice | N/A | Laboratory Supply |

| Deionized Water | N/A | Laboratory Supply |

| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |

| Sodium Sulfate (Anhydrous) | ACS Grade | Standard Chemical Supplier |

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Rotary evaporator

Workflow Diagram

Caption: High-level experimental workflow for the synthesis.

Step-by-Step Procedure

-

Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (70 mL).

-

Dissolution: Begin stirring and cool the sulfuric acid to approximately 10-15 °C in an ice bath. Slowly and portion-wise, add 5-fluoro-2-methylbenzoic acid (8.0 g, 52.0 mmol).

-

Cooling: Once the starting material is fully dissolved, cool the flask to between -5 °C and 0 °C using an ice-salt bath.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (6.0 g, ~4.3 mL, 62.4 mmol) to concentrated sulfuric acid (6 mL). This should be done slowly in an ice bath.

-

Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over a period of approximately 1.5 hours, ensuring the internal temperature does not rise above 0 °C.[7][8]

-

Stirring: After the addition is complete, continue to stir the reaction mixture at -5 to 0 °C for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.[7][8]

-